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Compound of Interest

Ethyl 2-methyl-2-
Compound Name:
phenylpropanoate

Cat. No.: B022911

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 2-
methyl-2-phenylpropanoate, a key intermediate in various organic syntheses. The document
details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
characteristics, offering valuable insights for compound identification and characterization in
research and development settings.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for ethyl 2-methyl-2-

phenylpropanoate.

Chemical Shift (8)

Multiplicity Integration Assignment
pPpm
Aromatic protons
7.35-7.20 m 5H
(CsH5s)
4.10 q 2H -OCH2CHs
1.55 s 6H -C(CHs)2
1.15 t 3H -OCH2CHs
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« 13
Chemical Shift (8) ppm Assignment
175.8 C=0 (Ester)
144.2 Aromatic C (quaternary)
128.3 Aromatic CH
126.5 Aromatic CH
125.9 Aromatic CH
60.7 -OCH2CHs
46.8 -C(CHs)2
26.2 -C(CHs)2
14.0 -OCH2CHs

Table 3: Infrared (IR) SpectralData

Wavenumber (cm~?)

Description of Vibration

2978 C-H stretch (aliphatic)

1730 C=0 stretch (ester)

1447 C-H bend (methyl)

1235 C-O stretch (ester)

1155 C-O stretch (ester)

700 C-H bend (aromatic, monosubstituted)

Table 4: Mass Spectrometry (MS) Data (Electron

lonization - El)
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miz Relative Intensity (%) Proposed Fragment
192 25 [M]* (Molecular lon)
147 100 [M - OCH2CHs]*

119 80 [CeHsC(CH3)2]*

91 40 [C7H7]* (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of ethyl 2-methyl-2-phenylpropanoate (approximately 10-20 mg) was prepared in
deuterated chloroform (CDClIs, ~0.7 mL). The spectrum was recorded on a 400 MHz NMR
spectrometer. The *H NMR spectrum was referenced to the residual chloroform peak at 7.26
ppm, and the 13C NMR spectrum was referenced to the CDCIs solvent peak at 77.16 ppm. For
the *H NMR, 16 scans were acquired with a relaxation delay of 1 second. For the 13C NMR, 256
scans were acquired with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat ethyl 2-
methyl-2-phenylpropanoate was placed directly onto the ATR crystal. The spectrum was
recorded in the range of 4000-650 cm~* with a resolution of 4 cm~* and is an average of 16
scans. A background spectrum of the clean, empty ATR crystal was recorded prior to the
sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer
(GC-MS) with an electron ionization (El) source. A dilute solution of ethyl 2-methyl-2-
phenylpropanoate in dichloromethane was injected into the GC. The mass spectrometer was
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operated in full scan mode over a mass range of m/z 40-300. The ionization energy was set to
70 eV.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of ethyl 2-
methyl-2-phenylpropanoate.
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Spectroscopic analysis workflow.

» To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-Methyl-2-
Phenylpropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b022911#ethyl-2-methyl-2-phenylpropanoate-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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